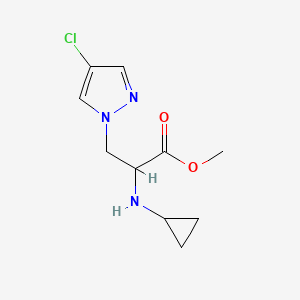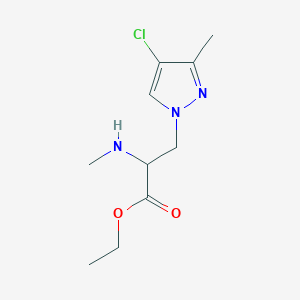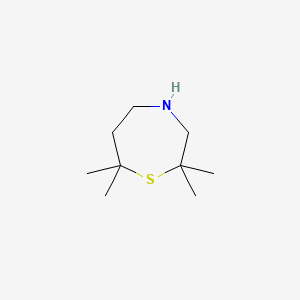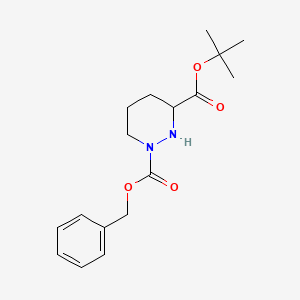
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and a cyclopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by chlorination to introduce the chlorine atom. The cyclopropylamino group is then added through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
- Methyl 3-(4-fluoro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
- Methyl 3-(4-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate
Uniqueness
Methyl 3-(4-chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoate is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and biological activity. The cyclopropylamino group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
methyl 3-(4-chloropyrazol-1-yl)-2-(cyclopropylamino)propanoate |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
QHWUSMYISPZNNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=C(C=N1)Cl)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)





![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)



![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)

